molecular formula C11H20ClN3O B1652101 4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1385696-60-5

4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No. B1652101
CAS RN: 1385696-60-5
M. Wt: 245.75
InChI Key: KERDHQWRFWPCBR-UHFFFAOYSA-N
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Description

4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods. The purpose of

Mechanism Of Action

The exact mechanism of action of 4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase-2, which are involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can modulate the levels of neurotransmitters such as GABA and glutamate in the brain. It has also been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride in lab experiments is its potential therapeutic applications. This compound may be useful in the development of novel treatments for neurodegenerative disorders. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to elucidate the exact mode of action of this compound.

Future Directions

There are several future directions for the research on 4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride. One of the directions is to investigate its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to elucidate the exact mechanism of action of this compound. The development of more efficient synthesis methods and the investigation of its pharmacokinetic properties are also important future directions.
In conclusion, 4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a promising compound that has potential therapeutic applications in the treatment of neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of neuroscience.

Scientific Research Applications

4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

5-(2-methylpropyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-8(2)7-10-13-11(14-15-10)9-3-5-12-6-4-9;/h8-9,12H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERDHQWRFWPCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

CAS RN

1385696-60-5
Record name Piperidine, 4-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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